molecular formula C17H18ClNO2 B15168181 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide CAS No. 634185-17-4

5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide

Cat. No.: B15168181
CAS No.: 634185-17-4
M. Wt: 303.8 g/mol
InChI Key: YGCZINGVTVBYKT-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antiemetic and antipsychotic agents. This compound features a chloro and hydroxy substitution on the benzamide core, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated with 5-isopropyl-2-methylbenzoyl chloride to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Chemistry: This method allows for the efficient and scalable synthesis of the compound by continuously feeding reactants through a reactor.

    Catalysis: The use of catalysts can enhance the reaction rates and selectivity, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: The major product is 5-chloro-2-oxo-N-(5-isopropyl-2-methylphenyl)benzamide.

    Reduction: The major product is 2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide.

    Substitution: The major product depends on the nucleophile used, such as 5-methoxy-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide.

Scientific Research Applications

5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzamide: Lacks the isopropyl and methyl substitutions, which can affect its reactivity and biological activity.

    2-Hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide: Lacks the chloro substitution, which can influence its chemical properties.

Uniqueness

5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide is unique due to the presence of both chloro and hydroxy groups, as well as the isopropyl and methyl substitutions. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

634185-17-4

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(2-methyl-5-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H18ClNO2/c1-10(2)12-5-4-11(3)15(8-12)19-17(21)14-9-13(18)6-7-16(14)20/h4-10,20H,1-3H3,(H,19,21)

InChI Key

YGCZINGVTVBYKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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